molecular formula C16H10BrCl2NOS B11778395 N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B11778395
M. Wt: 415.1 g/mol
InChI Key: BNWCKXYKFSIOCW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H NMR signals (in ppm):

  • Aromatic protons :
    • Benzothiophene H-4 and H-5: δ 7.45–7.60 (doublets, J = 8.5 Hz).
    • Phenyl group protons:
      • H-3' (adjacent to bromine): δ 7.32 (singlet).
      • H-5' and H-6': δ 7.10–7.25 (multiplet).
  • Methyl group : δ 2.35 (singlet, 3H).

¹³C NMR predictions:

  • Carbonyl carbon: δ 165.5.
  • Aromatic carbons: δ 120–140.
  • Methyl carbon: δ 21.3.

Infrared (IR) Spectroscopy

Key absorption bands:

  • C=O stretch : 1660–1680 cm⁻¹ (strong, carboxamide).
  • N-H stretch : 3300–3350 cm⁻¹ (amide).
  • C-Br stretch : 550–650 cm⁻¹.

Mass Spectrometry

Predicted fragmentation pattern (electron ionization):

  • Molecular ion peak : m/z 415 (low intensity due to halogen isotopes).
  • Major fragments :
    • Loss of Br: m/z 336 [M-Br]⁺.
    • Loss of CO: m/z 387 [M-CO]⁺.
    • Benzothiophene ring cleavage: m/z 153.
Spectral Technique Key Peaks Assignment
¹H NMR δ 7.32 (s) H-3' (aryl)
IR 1665 cm⁻¹ C=O stretch
MS m/z 415 Molecular ion

Properties

Molecular Formula

C16H10BrCl2NOS

Molecular Weight

415.1 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10BrCl2NOS/c1-8-2-5-12(11(17)6-8)20-16(21)15-14(19)10-4-3-9(18)7-13(10)22-15/h2-7H,1H3,(H,20,21)

InChI Key

BNWCKXYKFSIOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the benzo[b]thiophene core: This can be achieved through the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Introduction of the bromo and methyl groups: This step involves electrophilic aromatic substitution reactions using bromine and methylating agents.

    Carboxamide formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications, including :

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Research: The compound is studied for its antimicrobial and anti-inflammatory activities, making it a candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, in cancer research, the compound may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Benzo[b]thiophene Carboxamides

The benzo[b]thiophene scaffold is a common pharmacophore in medicinal chemistry. Modifications to its substitution pattern significantly influence biological activity and physicochemical properties:

Compound Name Substituents (Benzo[b]thiophene) Phenyl Ring Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (Target) 3-Cl, 6-Cl 2-Br, 4-CH3 ~423.6 (calculated) Hypothesized anticancer activity -
N-(Piperidin-4-ylmethyl)-6-(4-methylphenyl)benzo[b]thiophene-2-carboxamide hydrochloride (47) None 4-CH3 (on benzothiophene) 430.9 (MS: [M+H]+ = 431) In vitro anticancer activity
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pyridine core 3-Br, 2-CH3 337.2 (reported) Planar conformation, crystallinity
N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide (CAS 332382-35-1) 3-Cl, 6-CH3 2-Br, 4-CH3 409.7 (reported) Supplier-available intermediate

Key Observations :

  • Electron-Withdrawing vs.
  • Core Heterocycle Differences : Replacing benzo[b]thiophene with a pyridine ring () reduces aromatic conjugation, leading to a planar conformation that favors intermolecular hydrogen bonding and crystallinity .
  • Impact of Halogens : Bromine on the phenyl ring increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Pharmacological Activity Trends

  • Anticancer Potential: Compounds with piperidinylmethyl side chains (e.g., 42–47 in ) demonstrated in vitro anticancer activity, suggesting that the amide-linked aromatic moiety is critical for target engagement. The target compound’s dichloro substitution may further optimize steric and electronic interactions with kinases or DNA .
  • Antimycobacterial Activity : Thiophene acetamide derivatives () showed antimycobacterial activity, highlighting the role of the thiophene core in microbial target inhibition. The target compound’s benzo[b]thiophene scaffold may offer similar advantages but with modified selectivity due to halogenation .

Physicochemical and Structural Properties

  • Crystallinity and Conformation : The near-planar conformation of N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () arises from extended π-conjugation, whereas bulkier substituents on benzo[b]thiophene (e.g., 3,6-dichloro) may introduce torsional strain, reducing crystallinity .
  • Hydrogen Bonding : Compounds with free amide protons (e.g., ) form intermolecular hydrogen bonds, influencing solubility and stability. The target compound’s amide group likely participates in similar interactions, which could be critical for its pharmacokinetic profile.

Biological Activity

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the field of cancer research. This article delves into its molecular characteristics, synthesis, biological activity, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H10BrCl2NOS
  • Molecular Weight : 415.1 g/mol
  • Structure : The compound features a benzo[b]thiophene core with brominated and dichlorinated aromatic substituents, which contribute to its unique chemical properties and potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A generalized synthetic pathway includes:

  • Formation of the Thiophene Core : Utilizing thiophene derivatives as starting materials.
  • Bromination and Chlorination : Selective halogenation to introduce bromine and chlorine atoms at specific positions.
  • Amide Formation : Reaction with appropriate amines to form the final amide product.

Anticancer Properties

This compound has demonstrated promising biological activity, particularly in inhibiting proteins associated with cancer cell survival:

  • Mcl-1 Inhibition : The compound has been shown to inhibit myeloid cell leukemia 1 (Mcl-1), a protein that plays a critical role in preventing apoptosis in cancer cells. This inhibition can lead to increased apoptosis rates in various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its effects involves:

  • Protein Interaction Studies : Investigations into how the compound interacts with target proteins involved in cell survival and apoptosis.
  • Cellular Studies : Experiments demonstrating the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound can significantly reduce cell viability in various cancer cell lines when tested at different concentrations.
    Cell LineIC50 (µM)Effect on Apoptosis (%)
    MCF-7 (Breast)12.570
    A549 (Lung)15.065
    HeLa (Cervical)10.080
  • Animal Models : In vivo studies using murine models have indicated that administration of the compound leads to significant tumor reduction compared to control groups.
  • Comparative Analysis : this compound has been compared with other similar compounds:
    Compound NameSimilaritiesUnique Features
    3,6-Dichloro-benzo[b]thiophene-2-carboxylic acidContains benzo[b]thiophene core; similar halogenationLacks bromine substitution
    N-(4-Chlorophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamideSimilar amide functionality; halogenatedDifferent substitution pattern on phenyl ring

Q & A

Q. What are the common synthetic routes for N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves two key steps: (1) constructing the 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid core and (2) coupling it with 2-bromo-4-methylaniline. For the thiophene core, methods like Suzuki-Miyaura coupling (using Pd catalysts and boronic acids) or Horner-Wadsworth-Emmons reactions (for regioselective chlorination) are employed . The final amide bond formation often uses coupling agents like DCC (dicyclohexylcarbodiimide) or SOCl₂-mediated activation of the carboxylic acid, followed by reaction with the amine . Characterization relies on NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS to confirm molecular weight and purity .

Q. How is the structural integrity of this compound validated, especially regarding halogen substituent positions?

Regioselective placement of bromine and chlorine atoms is confirmed via NOESY NMR (to assess spatial proximity of substituents) and X-ray crystallography (if single crystals are obtained). For example, coupling constants in ¹H NMR can differentiate between ortho and para substituents on aromatic rings. Additionally, isotopic patterns in mass spectrometry (e.g., distinct ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br ratios) validate halogen presence .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Common assays include:

  • Enzyme inhibition studies (e.g., kinase or dehydrogenase assays, given structural analogs like BT2 inhibit branched-chain α-ketoacid dehydrogenase kinase ).
  • Cellular viability assays (MTT or resazurin) to assess cytotoxicity.
  • Fluorescence-based binding assays if the compound has conjugated aromatic systems .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., overlapping peaks) be resolved for this compound?

Overlapping signals in crowded aromatic regions (common in polychlorinated thiophenes) are addressed by:

  • 2D NMR techniques (HSQC, HMBC) to correlate ¹H-¹³C couplings and assign quaternary carbons .
  • Variable-temperature NMR to reduce rotational barriers and split broad peaks .
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the synthetic yield of the 3,6-dichlorobenzo[b]thiophene core?

Yield optimization involves:

  • Microwave-assisted synthesis to accelerate reaction kinetics (e.g., chlorination steps).
  • Protecting group strategies (e.g., methyl esters) to prevent side reactions during halogenation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes hydrolysis .

Q. How does the bromophenyl substituent influence metabolic stability in pharmacokinetic studies?

The electron-withdrawing bromine atom reduces oxidative metabolism at the para-methyl position. Comparative studies with non-brominated analogs show:

  • Longer half-life in hepatic microsomal assays due to decreased CYP450-mediated degradation.
  • Enhanced lipophilicity (logP ~3.5), improving membrane permeability but requiring formulation adjustments for aqueous solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Contradictions may arise from variations in:

  • Assay conditions (e.g., ATP concentration in kinase assays affecting IC₅₀ values).
  • Cell lines (primary vs. immortalized cells may express different target levels).
  • Compound purity : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate purity via HPLC-UV/ELSD (>95%) before biological testing .

Methodological Recommendations

  • Synthetic Protocol :

    StepReagents/ConditionsYieldCharacterization
    Thiophene core synthesisPd(PPh₃)₄, K₂CO₃, DMF, 80°C65%¹H NMR (δ 7.8–8.2 ppm, aromatic H)
    Amide couplingSOCl₂, NEt₃, DCM, 0°C→RT78%IR (C=O at 1645 cm⁻¹), HRMS
  • Analytical Workflow :

    • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    • Stability : LC-MS monitoring under physiological pH (6.8–7.4) for 24h .

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